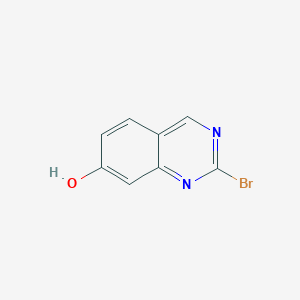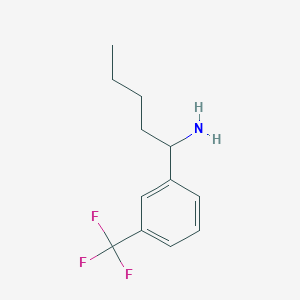
1-(3-(Trifluoromethyl)phenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)phenyl)pentan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)pentan-1-amine typically involves the trifluoromethylation of secondary amines. One common method is the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under mild conditions, often in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
®-1-(3-(Trifluoromethyl)phenyl)pentan-1-amine: A stereoisomer with similar properties.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness: 1-(3-(Trifluoromethyl)phenyl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h4-6,8,11H,2-3,7,16H2,1H3 |
InChI Key |
YLVCXGWZJLBECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


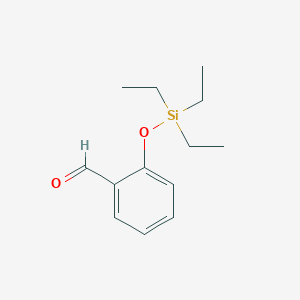

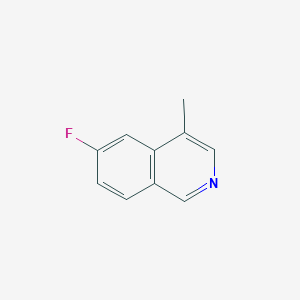
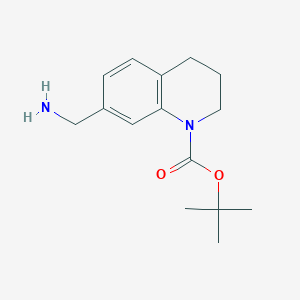
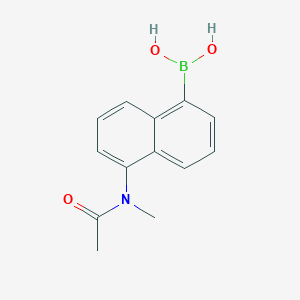
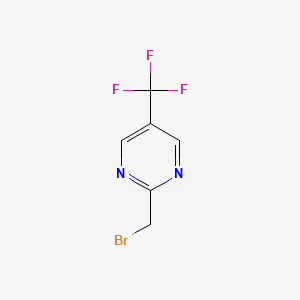
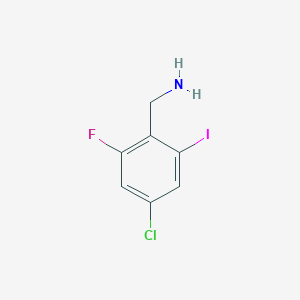

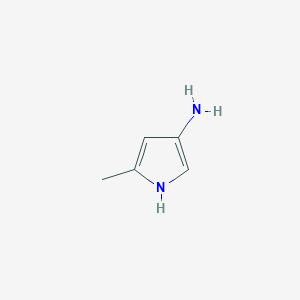
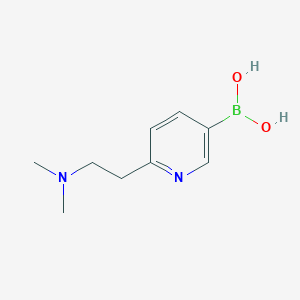
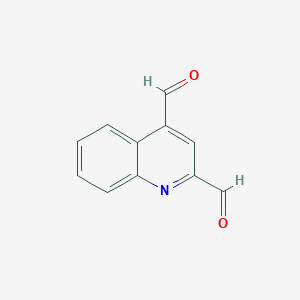
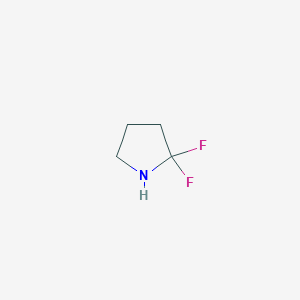
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
